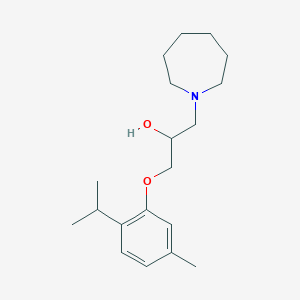
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions. In
Mécanisme D'action
The mechanism of action of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its ability to block beta-adrenergic receptors. By doing so, it reduces the effects of adrenaline and other stress hormones on the heart and blood vessels, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol include a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin, a hormone that regulates blood pressure, from the kidneys. In addition, it has been shown to have anxiolytic effects, reducing anxiety and panic symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is its specificity for beta-adrenergic receptors, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. One potential direction is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another direction is the exploration of its potential use in the treatment of other conditions, such as migraines and post-traumatic stress disorder. Furthermore, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and safety profiles.
In conclusion, 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been extensively studied for its potential applications in various fields. Its well-established mechanism of action and safety profile make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can be achieved through several methods. One of the most common methods involves the reaction of 1-azepanamine with 2-isopropyl-5-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with propanol to yield the final compound.
Applications De Recherche Scientifique
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In the medical field, it has been used as a beta-blocker to treat hypertension, angina, and other cardiovascular conditions. It has also been studied for its potential use in the treatment of anxiety and panic disorders.
Propriétés
Nom du produit |
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3 |
Clé InChI |
HQISKTKZYSOASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262333.png)







![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)



![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)